1-(1-Chloroethyl)-4-nitrobenzene
Description
Contextual Significance in Synthetic Organic Chemistry and Chemical Research
Nitroaromatic compounds are pivotal intermediates in the synthesis of a vast array of commercially important chemicals. taylorandfrancis.com Their applications span the production of pharmaceuticals, dyes, pesticides, and polymers. taylorandfrancis.comnih.gov For instance, substituted nitrobenzenes are precursors for creating diverse indole (B1671886) compounds, which are bioactive components in both drugs and agrochemicals. nih.gov Furthermore, chloronitrobenzenes serve as starting materials for synthesizing new derivatives of anpirtoline, a non-opioid analgesic. nih.gov
The reactivity of the nitro group and the chloroethyl substituent in 1-(1-Chloroethyl)-4-nitrobenzene makes it a versatile reagent. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution, a reaction less favorable in simple chlorobenzene (B131634). wikipedia.org This property allows for the displacement of the chloride ion by various nucleophiles, leading to a wide range of functionalized nitroaromatic compounds. wikipedia.org The chloroethyl group itself can participate in various substitution and elimination reactions, further expanding its synthetic potential.
Historical Evolution of Research on Nitrobenzene (B124822) Derivatives
The study of nitrobenzene and its derivatives dates back to the 19th century. Nitrobenzene was first synthesized in 1834, and its commercial production began in 1856. nih.gov Initially, its primary application was in the production of aniline (B41778), a key component in the burgeoning dye industry. taylorandfrancis.comnih.gov The toxic effects of nitrobenzene and related compounds were also recognized early on, with cases of poisoning reported from exposure to dyed materials. nih.gov
Over the decades, research has expanded beyond simple nitration reactions to explore the rich and varied chemistry of nitroaromatic compounds. The development of new synthetic methodologies and a deeper understanding of reaction mechanisms have allowed chemists to selectively introduce nitro groups and other functionalities onto aromatic rings. This has led to the synthesis of complex molecules with tailored properties for specific applications. The study of halogenated nitroaromatics, including chloronitrobenzenes, has been particularly fruitful, as these compounds serve as important building blocks for more complex structures. nih.govresearchgate.net
Scope and Research Trajectories for this compound
Current and future research on this compound is likely to focus on several key areas. One major trajectory is its application in the synthesis of novel organic compounds with potential biological activity. The unique combination of the chloroethyl and nitro functionalities provides a scaffold for creating libraries of new molecules for drug discovery and agrochemical development.
Another area of interest is the investigation of its reactivity and reaction mechanisms. Detailed studies on the kinetics and thermodynamics of its reactions can lead to the development of more efficient and selective synthetic protocols. For example, understanding the factors that govern the competition between substitution at the chloroethyl group and nucleophilic aromatic substitution is crucial for controlling reaction outcomes.
Furthermore, the environmental fate and potential bioremediation of this compound and related compounds are of growing importance. nih.gov As with many nitroaromatic compounds, there are concerns about their environmental persistence and potential toxicity. nih.govresearchgate.net Research into microbial degradation pathways and the development of biocatalytic methods for their transformation into less harmful substances is an active and important field of study. nih.govnih.gov
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol cymitquimica.com |
| CAS Number | 19935-75-2 cymitquimica.com |
| Appearance | Not specified, likely a solid or liquid |
This table is populated with available data and will be updated as more information becomes available.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-chloroethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATFGMPDXQAUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399129 | |
| Record name | 1-(1-chloroethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19935-75-2 | |
| Record name | 1-(1-chloroethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-(1-Chloroethyl)-4-nitrobenzene
The traditional synthesis of this compound typically involves the direct chlorination of its precursor, 4-nitroethylbenzene. This reaction proceeds via a free radical mechanism at the benzylic position, which is activated by the adjacent benzene (B151609) ring. The process often requires the use of radical initiators, such as ultraviolet (UV) light or chemical initiators like azobisisobutyronitrile (AIBN), in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
Another established, though less direct, pathway involves multiple steps starting from more basic building blocks. For instance, a multi-step synthesis could begin with the nitration of an appropriate starting material, followed by functional group manipulations to introduce the chloroethyl side chain. The synthesis of the related compound, 1-chloro-2-methyl-4-nitrobenzene, begins with 4-chloroaniline, which is oxidized to 4-nitrochlorobenzene and subsequently undergoes a Friedel-Crafts alkylation. mdpi.comresearchgate.net These multi-step routes, while effective, can be less efficient than direct side-chain chlorination.
One specific method described for the preparation of this compound involves the reaction of 1-chloroethyl nitrate (B79036) with sodium nitrite (B80452) in refluxing diethyl ether. cymitquimica.com However, the primary and most common established route remains the benzylic chlorination of 4-nitroethylbenzene.
Modern Advancements in Synthesis
Recent progress in synthetic chemistry has led to the development of more efficient, rapid, and environmentally benign methods that can be applied to the synthesis of this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. oatext.com This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product selectivity compared to conventional heating methods. oatext.comarkat-usa.orgnih.gov
While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented in the literature, the principles of MAOS are highly applicable. The synthesis of various heterocyclic compounds and N-arylheterocyclic substituted quinazolines using microwave irradiation demonstrates the technology's effectiveness for reactions involving nitroaromatic compounds. nih.govresearchgate.net For example, Knoevenagel condensations involving aromatic aldehydes and the synthesis of 1,4-benzoxazines have been successfully carried out under microwave conditions, achieving excellent yields in minutes rather than hours. oatext.comarkat-usa.org A hypothetical microwave-assisted synthesis of this compound from 4-nitroethylbenzene and a chlorinating agent would be expected to offer similar advantages. oatext.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Quinazoline (B50416) Synthesis | 12 hours | 20 minutes | Significant Increase | nih.gov |
| 1,4-Benzoxazine Synthesis | 5-7 hours | 10-15 minutes | Increased Yields | arkat-usa.org |
This table illustrates the general advantages of microwave irradiation in organic synthesis, which could be extrapolated to the production of this compound.
A significant advancement in modern synthesis is the use of visible light photocatalysis to drive chemical reactions under mild conditions. digitellinc.com This approach avoids the harsh reagents and high-energy UV light traditionally used for radical chlorinations. digitellinc.com Visible-light-driven methods can be used to generate chlorine radicals from suitable precursors, which can then selectively react with substrates like 4-nitroethylbenzene at the benzylic position.
Furthermore, novel visible-light-promoted denitrative chlorination reactions have been developed. nih.govescholarship.org This strategy allows for the direct replacement of a nitro group on an aromatic ring with a chlorine atom, representing a fundamental departure from traditional nucleophilic aromatic substitution or Sandmeyer reactions. nih.govescholarship.org While this specific method transforms the nitro group itself rather than the ethyl side chain, it highlights the power of visible light in activating otherwise inert bonds. The application of visible light photocatalysis for the degradation of pollutants like 4-chlorophenol (B41353) further demonstrates its utility in generating reactive radical species. mdpi.comnih.gov The development of a visible-light-driven protocol for the benzylic chlorination of 4-nitroethylbenzene would represent a greener and more controlled synthetic route to this compound.
Precursor Synthesis and Strategic Utilization as a Building Block
The availability of precursors and the reactivity of the final compound are critical aspects of its synthetic utility.
The most direct precursor to this compound is 4-nitroethylbenzene. The synthesis of this precursor can be approached in several ways. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of nitrobenzene (B124822) with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to produce 4-nitroacetophenone. The ketone is then reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction.
An alternative industrial-scale approach is the nitration of ethylbenzene (B125841) using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers, with the para isomer (4-nitroethylbenzene) being the major product due to steric hindrance. The isomers must then be separated to obtain the pure precursor.
Table 2: Synthetic Routes to the Key Precursor, 4-Nitroethylbenzene
| Starting Material | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|
| Nitrobenzene | 1. Friedel-Crafts Acylation2. Wolff-Kishner/Clemmensen Reduction | High regioselectivity for the para product. | Two-step process. |
This compound is a valuable synthetic intermediate due to the presence of two distinct reactive sites: the chloroethyl group and the nitro group. cymitquimica.com
The chlorine atom at the benzylic position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. A variety of nucleophiles, such as hydroxides, alkoxides, cyanides, azides, and amines, can displace the chloride to introduce new functional groups. This allows for the construction of a diverse range of derivatives.
The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). The resulting 4-(1-chloroethyl)aniline is a bifunctional molecule that can undergo a host of further transformations. The newly formed amino group can be diazotized and converted into a wide array of other functional groups via Sandmeyer-type reactions, or it can participate in amide or sulfonamide bond formation. The ability to selectively manipulate these two functional groups makes this compound a strategic building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. mdpi.comnih.govweebly.com
Regioselective and Stereoselective Aspects of Synthesis
The synthesis of this compound presents notable challenges and opportunities in terms of regioselectivity and stereoselectivity. The precise placement of the nitro and chloroethyl groups on the benzene ring, as well as the control of the three-dimensional arrangement of the atoms at the chiral benzylic carbon, are critical for defining the compound's properties and potential applications.
Control of Substitution Patterns on the Aromatic Ring
The primary method for introducing the nitro group onto the aromatic ring is through the electrophilic nitration of a suitable precursor. A common starting material for this synthesis is acetophenone (B1666503). The acetyl group (COCH₃) on the acetophenone ring is a deactivating, meta-directing group for electrophilic aromatic substitution. orgosolver.comcymitquimica.com Consequently, the direct nitration of acetophenone with a mixture of concentrated nitric acid and sulfuric acid predominantly yields the meta-isomer, m-nitroacetophenone. orgosolver.comcymitquimica.com
However, ortho and para isomers are also formed as minor products. orgosolver.com The synthesis of the target compound, this compound, necessitates the para-substituted precursor, 1-(4-nitrophenyl)ethanone. Therefore, a key step in this synthetic route is the separation of the desired para-isomer from the more abundant meta-isomer and the ortho-isomer, typically achieved through techniques such as fractional crystallization or chromatography.
An alternative conceptual approach would be to start with a para-substituted benzene derivative and introduce the acetyl group. However, Friedel-Crafts acylation of nitrobenzene is generally unsuccessful due to the strong deactivating nature of the nitro group, which makes the ring too electron-poor to undergo this reaction.
Therefore, the most practical synthetic route relies on the nitration of acetophenone followed by isomer separation.
| Precursor | Reagents | Major Product | Minor Products |
| Acetophenone | Conc. HNO₃, Conc. H₂SO₄ | m-Nitroacetophenone | o-Nitroacetophenone, p-Nitroacetophenone |
Stereochemical Considerations at the Chloroethyl Center
The chloroethyl group of this compound contains a chiral center at the carbon atom bonded to the chlorine atom. The synthesis of specific enantiomers or a racemic mixture of this compound is governed by the stereochemistry of the preceding steps, namely the reduction of the ketone and the subsequent chlorination of the resulting alcohol.
The synthetic sequence proceeds via the reduction of 1-(4-nitrophenyl)ethanone to 1-(4-nitrophenyl)ethanol. This reduction can be achieved chemoselectively, leaving the nitro group intact, by using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. masterorganicchemistry.com This reduction typically produces a racemic mixture of (R)- and (S)-1-(4-nitrophenyl)ethanol.
Enantioselective Reduction:
To obtain an enantiomerically enriched or pure alcohol, stereoselective methods can be employed. Biocatalytic reductions using microbial catalysts have been shown to be effective. For instance, the enantioselective reduction of 4-nitroacetophenone using microbial cells can yield (S)-1-(4-nitrophenyl)ethanol with high enantiomeric excess. acs.org Another biochemical approach involves the kinetic resolution of racemic (±)-1-(4-nitrophenyl)ethanol, where one enantiomer is selectively oxidized, leaving the other enantiomer in high optical purity.
| Substrate | Method | Product | Stereochemical Outcome |
| 1-(4-Nitrophenyl)ethanone | NaBH₄, Ethanol | (±)-1-(4-Nitrophenyl)ethanol | Racemic |
| 1-(4-Nitrophenyl)ethanone | Microbial Catalyst (e.g., P. crispum cells) | (S)-1-(4-Nitrophenyl)ethanol | Enantiomerically enriched (S)-isomer |
| (±)-1-(4-Nitrophenyl)ethanol | Biochemical Kinetic Resolution | (S)-1-(4-Nitrophenyl)ethanol | Enantiomerically enriched (S)-isomer |
Stereospecific Chlorination:
The final step in the synthesis is the conversion of the chiral alcohol, 1-(4-nitrophenyl)ethanol, to the corresponding chloride, this compound. The stereochemical outcome of this step is highly dependent on the reagent and reaction conditions used. Thionyl chloride (SOCl₂) is a common reagent for this transformation, and its mechanism can lead to either retention or inversion of configuration at the chiral center. masterorganicchemistry.comlibretexts.org
Reaction with SOCl₂ alone: When a secondary chiral alcohol reacts with thionyl chloride in a non-nucleophilic solvent, the reaction often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org In this mechanism, the alcohol first forms a chlorosulfite ester intermediate. The chloride is then delivered from the same face from which the leaving group departs.
Reaction with SOCl₂ in the presence of pyridine (B92270): The addition of a nucleophilic base like pyridine dramatically alters the stereochemical course of the reaction, leading to inversion of configuration. masterorganicchemistry.comlibretexts.org Pyridine reacts with the intermediate chlorosulfite ester to form a pyridinium (B92312) salt. The chloride ion, now a "free" nucleophile, attacks the chiral carbon from the backside in a classic Sₙ2 reaction, resulting in inversion of the stereocenter. masterorganicchemistry.com
This control over the stereochemical outcome of the chlorination step is pivotal for the synthesis of specific enantiomers of this compound from an enantiomerically pure alcohol precursor.
| Chiral Alcohol Precursor | Reagents | Product Stereochemistry | Mechanism |
| (S)-1-(4-Nitrophenyl)ethanol | SOCl₂ | (S)-1-(1-Chloroethyl)-4-nitrobenzene | Retention (Sₙi) |
| (S)-1-(4-Nitrophenyl)ethanol | SOCl₂, Pyridine | (R)-1-(1-Chloroethyl)-4-nitrobenzene | Inversion (Sₙ2) |
Chemical Reactivity and Mechanistic Elucidation
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
The presence of the nitro group in the para position is crucial for activating the aromatic ring of 1-(1-chloroethyl)-4-nitrobenzene towards nucleophilic attack. numberanalytics.com Electron-withdrawing groups like the nitro group make the aromatic ring more electrophilic and thus more susceptible to reaction with a nucleophile. youtube.com
The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.orgchegg.com This is because the negative charge of the anionic intermediate formed during the reaction can be delocalized onto the nitro group through resonance. libretexts.orglibretexts.org This stabilization lowers the activation energy of the reaction, facilitating the substitution. For a nucleophile attacking the chlorine-bearing carbon in a related compound like p-chloronitrobenzene, the resulting negative charge is delocalized across the aromatic ring and, significantly, onto the oxygen atoms of the para-nitro group. libretexts.org This delocalization is not possible if the nitro group is in the meta position. libretexts.org Therefore, 1-chloro-4-nitrobenzene (B41953) is significantly more reactive towards nucleophilic aromatic substitution than 1-chloro-3-nitrobenzene. chegg.com
The key intermediate in SNAr reactions is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com This complex is formed by the addition of a nucleophile to the electron-deficient aromatic ring, resulting in a temporary loss of aromaticity and a change in hybridization of the attacked carbon from sp² to sp³. libretexts.orgnih.gov
In the case of this compound, a nucleophile would attack the carbon atom attached to the chlorine, leading to the formation of a Meisenheimer-like intermediate. The stability of this intermediate is paramount to the success of the reaction. The strong electron-withdrawing nitro group at the para-position plays a direct role in stabilizing this anionic complex by delocalizing the negative charge. nih.gov Resonance structures show the charge being shared by the ortho and para carbons of the ring and, most importantly, by the oxygen atoms of the nitro group. libretexts.org While Meisenheimer complexes are typically unstable intermediates, some, particularly spirocyclic variants, can be isolated and characterized. nih.gov Studies on related compounds, such as 1-chloro-2,6-dinitro-4-X-benzenes, have allowed for detailed investigation of these colored intermediates. rsc.org
Radical Reaction Pathways Involving the Benzylic Chloride Moiety
The 1-chloroethyl group provides a secondary benzylic position, which is susceptible to radical reactions. These reactions typically involve the homolytic cleavage of the carbon-chlorine bond.
The formation of nitrobenzyl radicals is a known pathway for compounds containing both a nitro group and a benzylic halide. Studies on the related compound p-nitrobenzyl chloride (1-(chloromethyl)-4-nitrobenzene) have shown that its radical anion can readily expel a chloride ion to form the neutral p-nitrobenzyl radical. nih.gov This process occurs with high rate constants, indicating a favorable reaction. nih.gov
This precedent suggests that this compound can undergo a similar transformation. Single electron transfer to the molecule would form a radical anion, which could then fragment by cleaving the C-Cl bond to generate a secondary 1-(4-nitrophenyl)ethyl radical. The presence of unpaired electrons in such molecules can be investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy. chemrxiv.org The stability of this benzylic radical is enhanced by resonance with the aromatic ring. Free radical bromination of the related 1-ethyl-4-nitrobenzene preferentially occurs at the benzylic position, further supporting the formation and relative stability of a radical at this site. stackexchange.com
The generation of the benzylic radical from this compound can initiate radical chain reactions. The initial homolytic cleavage of the C-Cl bond can be achieved photochemically or by using a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. uchicago.edu
Once the 1-(4-nitrophenyl)ethyl radical is formed (initiation step), it can participate in propagation steps. For instance, in the presence of a hydrogen-atom donor like tributyltin hydride (n-Bu3SnH), the radical can abstract a hydrogen atom to form 1-ethyl-4-nitrobenzene, generating a tributyltin radical in the process. uchicago.edu This new radical can then continue the chain.
Radical Chain Propagation Example:
Step 1 (Propagation): The benzylic radical abstracts a hydrogen atom from a donor (e.g., n-Bu3SnH). C₆H₄(NO₂)CH(•)CH₃ + n-Bu₃SnH → C₆H₄(NO₂)CH₂CH₃ + n-Bu₃Sn•
Step 2 (Propagation): The newly formed radical reacts with another molecule of this compound to regenerate the benzylic radical. n-Bu₃Sn• + C₆H₄(NO₂)CH(Cl)CH₃ → n-Bu₃SnCl + C₆H₄(NO₂)CH(•)CH₃
Termination steps involve the combination of any two radical species present in the reaction mixture.
Electrophilic Aromatic Substitution Dynamics
While the nitro group deactivates the ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. libretexts.org The regiochemical outcome of such a substitution is determined by the directing effects of the two substituents already present on the ring: the 1-chloroethyl group and the nitro group.
Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director. uci.edu
In this compound, the para position is blocked. The remaining positions for substitution are C2, C3, C5, and C6 (where C1 is the carbon bearing the chloroethyl group). The directing effects of the existing groups are therefore in opposition. The 1-chloroethyl group directs incoming electrophiles to the ortho positions (C2 and C6), while the nitro group directs to the meta positions (C2 and C6, which are meta to the nitro group).
In this scenario, both groups direct the incoming electrophile to the same positions (C2 and C6). However, the nitro group is a strong deactivator, while the alkyl group is an activator. Typically, the activating group's directing effect prevails. Therefore, electrophilic substitution would be expected to occur primarily at positions 2 and 6, which are ortho to the activating 1-chloroethyl group and meta to the deactivating nitro group. Research on the nitration of the similar 1-chloro-4-nitrobenzene shows that substitution occurs, yielding dinitro products. rsc.org
Table 1: Summary of Substituent Directing Effects in Electrophilic Aromatic Substitution on this compound
| Substituent | Position | Type | Directing Effect | Target Positions |
|---|---|---|---|---|
| -CH(Cl)CH₃ | 1 | Activating (alkyl), Deactivating (inductive) | Ortho, Para | C2, C6 (para is blocked) |
| -NO₂ | 4 | Deactivating | Meta | C2, C6 |
Reactions and Transformations of the Chloroethyl Side Chain
The chloroethyl group is the primary site of reactivity in this compound, undergoing both substitution and elimination reactions. The course of the reaction is highly dependent on the nature of the attacking species (nucleophile or base) and the reaction conditions.
Substitution Reactions at the Benzylic Carbon Atom
The benzylic carbon atom in this compound is a key site for nucleophilic attack. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.
The SN1 mechanism involves a two-step process initiated by the departure of the chloride ion to form a secondary benzylic carbocation. This intermediate is then attacked by a nucleophile. However, the presence of the strongly electron-withdrawing nitro group at the para position significantly destabilizes the formation of this carbocation through its negative inductive and resonance effects. This destabilization increases the activation energy for the SN1 pathway, making it less favorable compared to benzylic halides without such deactivating groups.
The SN2 mechanism , a single-step concerted process, involves the direct backside attack of a nucleophile on the benzylic carbon, leading to the displacement of the chloride ion with an inversion of stereochemistry. This pathway is favored by strong nucleophiles and is sterically accessible for a secondary benzylic halide. Given the electronic destabilization of the SN1 intermediate, the SN2 pathway is a more probable route for substitution reactions of this compound, especially with potent nucleophiles.
Common nucleophilic substitution products include 1-(1-hydroxyethyl)-4-nitrobenzene and 1-(1-aminoethyl)-4-nitrobenzene when the compound is treated with hydroxide (B78521) or ammonia, respectively.
| Nucleophile | Product | Reaction Type |
| Hydroxide (OH⁻) | 1-(1-Hydroxyethyl)-4-nitrobenzene | SN2 |
| Ammonia (NH₃) | 1-(1-Aminoethyl)-4-nitrobenzene | SN2 |
Elimination Pathways to Styrene Derivatives
In the presence of a base, this compound can undergo elimination reactions to form 4-nitrostyrene (B89597). These reactions can proceed via either a unimolecular (E1) or a bimolecular (E2) pathway.
The E1 mechanism shares the same initial step as the SN1 mechanism: the formation of a carbocation. A weak base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. Similar to the SN1 pathway, the destabilizing effect of the para-nitro group on the carbocation intermediate makes the E1 pathway less likely.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the beta-carbon while the chloride ion departs from the alpha-carbon simultaneously. This pathway is favored by strong, bulky bases and avoids the formation of the high-energy carbocation intermediate. The reaction of D,L-1-(4-nitrophenyl)ethanol, a precursor to this compound, has been shown to yield 4-nitrostyrene, indicating that elimination is a feasible and important reaction pathway for this system.
The competition between substitution and elimination is a critical aspect of the reactivity of this compound. The use of strong, non-nucleophilic bases, such as potassium tert-butoxide, would be expected to favor the E2 elimination to yield 4-nitrostyrene as the major product. Conversely, strong, non-bulky nucleophiles would favor SN2 substitution.
| Base | Product | Reaction Type |
| Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | 4-Nitrostyrene | E2 |
| Strong, nucleophilic base (e.g., Hydroxide) | Mixture of 1-(1-Hydroxyethyl)-4-nitrobenzene and 4-Nitrostyrene | SN2/E2 Competition |
Comparative Mechanistic Studies with Related Halonitrobenzene Analogs
The reactivity of this compound can be further understood by comparing it with related halonitrobenzene analogs.
The nature of the halogen atom in the ethyl side chain significantly influences the reaction rate. For instance, in nucleophilic substitution reactions, the reactivity order is expected to be I > Br > Cl > F. This is because the carbon-halogen bond strength decreases down the group, making the iodide a better leaving group than the chloride. Therefore, 1-(1-bromoethyl)-4-nitrobenzene (B170261) would be expected to undergo substitution and elimination reactions more readily than its chloro- and fluoro-analogs.
The position of the nitro group on the benzene (B151609) ring also has a profound impact on reactivity. A nitro group at the meta position would exert a weaker electron-withdrawing effect on the benzylic carbon compared to the para position due to the absence of a direct resonance destabilization of the carbocation. Consequently, a compound like 1-(1-chloroethyl)-3-nitrobenzene (B1626385) might exhibit a slightly greater propensity for SN1/E1 pathways compared to the para isomer, although these pathways would still be significantly hindered relative to an unsubstituted analog. An ortho-nitro group would introduce steric hindrance in addition to its electronic effects, which could disfavor both SN2 attack and the planarity of an SN1 intermediate.
Comparative solvolysis studies of substituted 1-chloroethylbenzenes would provide quantitative data on these electronic and steric effects, allowing for a more precise elucidation of the mechanistic landscape.
| Compound | Key Feature | Expected Reactivity Trend (SN1/E1) | Expected Reactivity Trend (SN2) |
| 1-(1-Bromoethyl)-4-nitrobenzene | Better leaving group (Br) | Faster than chloro analog | Faster than chloro analog |
| 1-(1-Chloroethyl)-3-nitrobenzene | Weaker electron-withdrawing effect at meta position | Slightly more favorable than para isomer | Similar to para isomer |
| 1-(1-Chloroethyl)-2-nitrobenzene | Steric hindrance from ortho-nitro group | Less favorable than para isomer | Less favorable than para isomer |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, starting with its three-dimensional shape and the distribution of its electrons.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state properties of medium-sized organic molecules. rsc.orgglobalresearchonline.net The primary application of DFT in this context is geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
For 1-(1-Chloroethyl)-4-nitrobenzene, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d) or larger, would predict key structural parameters. unpatti.ac.id The geometry optimization process would reveal a planar benzene (B151609) ring, slightly distorted by its substituents. The strong electron-withdrawing nature of the para-nitro group influences the electronic structure of the ring. globalresearchonline.netunpatti.ac.id The calculation would provide precise values for bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Nitrobenzene (B124822) (Data based on typical DFT calculation outputs for similar molecules).
| Parameter | Bond/Atoms | Typical Calculated Value (Å or °) |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| C-N | ~1.48 Å | |
| N-O | ~1.23 Å | |
| C-Cl | ~1.80 Å | |
| C-H | ~1.08 Å | |
| Bond Angle | C-C-C (aromatic) | 118 - 122 ° |
| O-N-O | ~124 ° | |
| C-N-C | ~117 ° | |
| Dihedral Angle | C-C-N-O | ~0° or ~180° (co-planar) |
| Note: These values are representative and not the result of a direct calculation on this compound. |
While DFT is excellent for ground states, describing electronically excited states often requires more sophisticated ab initio (from first principles) methods that explicitly account for electron correlation. Coupled Cluster (CC) theory is considered a gold standard for high-accuracy calculations. researchgate.net Methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) are designed to calculate vertical excitation energies—the energy required to promote an electron to a higher energy orbital without changing the molecular geometry. acs.org
For this compound, such calculations could predict its UV-visible absorption spectrum. acs.org Studies on related molecules like nitrobenzene and chlorobenzene (B131634) show that these methods can accurately characterize the low-lying singlet and triplet excited states, including n→π* and π→π* transitions. arxiv.orgacs.orgrsc.org The accuracy of these calculations progresses through a hierarchy of methods (e.g., CCS, CC2, CCSD, CC3), providing increasingly reliable results at a higher computational cost. researchgate.net
Table 2: Illustrative Calculated Vertical Excitation Energies (Data based on typical outputs for nitroaromatics).
| State | Transition Type | Typical Excitation Energy (eV) |
| S₁ (Singlet) | n→π | ~3.6 eV |
| S₂ (Singlet) | π→π | ~4.4 eV |
| S₃ (Singlet) | π→π | ~5.2 eV |
| T₁ (Triplet) | n→π | ~3.0 eV |
| Note: These values are illustrative examples for a nitroaromatic system and not specific to this compound. |
Computational Modeling of Reaction Mechanisms
Beyond static properties, computational chemistry can elucidate the pathways of chemical reactions, identifying key intermediates and the energy hurdles that must be overcome.
A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES), where valleys represent stable molecules (reactants, intermediates, products) and mountain passes represent transition states (TS). bohrium.comaps.org A key reaction pathway for this compound is the heterolytic cleavage of the carbon-chlorine bond. This process is analogous to the SN1 solvolysis of substituted benzyl (B1604629) chlorides, which can proceed via a stepwise mechanism involving a carbocation intermediate. researchgate.netquora.comnih.gov
Computational methods can map the PES for this C-Cl bond dissociation. By systematically increasing the C-Cl bond distance and calculating the energy at each step, a reaction profile can be generated. Sophisticated algorithms can then locate the precise geometry and energy of the transition state—the maximum energy point along the minimum energy path connecting the reactant and the intermediate. aps.org The resulting structure would likely feature an elongated C-Cl bond and significant positive charge development on the benzylic carbon, stabilized by the benzene ring.
The activation barrier (or activation energy, ΔG‡) is the free energy difference between the reactants and the transition state. It is a critical parameter that governs the rate of a chemical reaction. rsc.org Once the energies of the ground state reactant and the transition state are calculated on the PES, the activation barrier is determined simply by their difference.
For the C-Cl cleavage in this compound, the activation barrier would quantify how readily the molecule ionizes. The stability of the resulting carbocation is a key factor. While the benzene ring provides resonance stabilization, the powerful electron-withdrawing nitro group at the para position would destabilize the positive charge, likely leading to a high activation barrier for an SN1-type mechanism compared to an unsubstituted or electron-donating substituted analogue. researchgate.netacs.org Computational studies can precisely quantify these electronic effects on reaction energetics. rsc.orgacs.org
Table 3: Illustrative Reaction Energetics for a Hypothetical SN1 C-Cl Cleavage.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant | This compound | 0 (Reference) |
| Transition State | C-Cl bond breaking | +20 (Illustrative) |
| Intermediate | Benzylic carbocation + Cl⁻ | +10 (Illustrative) |
| Note: Values are hypothetical to illustrate the concept of an activation barrier (20 kcal/mol) and reaction endergonicity. |
Prediction of Reactivity and Selectivity Parameters
Computational chemistry offers various descriptors that help predict how and where a molecule will react. For this compound, these parameters can rationalize its behavior in chemical reactions.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is often centered on the nitroaromatic system, indicating its susceptibility to nucleophilic attack. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of a molecule. For this compound, the MEP would show a highly negative potential around the oxygen atoms of the nitro group, identifying them as sites for electrophilic attack or hydrogen bonding. globalresearchonline.net Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: This analysis provides information on atomic charges and orbital interactions. It would quantify the electron-withdrawing effect of the nitro group and the polarization of the C-Cl bond, confirming the electrophilic nature of the carbon atom attached to the chlorine.
Together, these computational descriptors provide a detailed picture of the molecule's electronic structure, allowing for the prediction of its reactivity and the selectivity of its reactions, such as predicting whether a nucleophile would attack the aromatic ring or the benzylic carbon. nih.govuss.cl
Theoretical Elucidation of Structure-Reactivity Correlations
The relationship between a molecule's structure and its reactivity is a central theme in chemistry. For this compound, theoretical investigations allow for a clear correlation between its electronic and structural features and its predicted chemical behavior.
The primary correlation is the activation of the benzylic position towards nucleophilic substitution by the para-nitro group. The nitro group's strong -I (inductive) and -R (resonance) effects withdraw electron density from the entire molecule. This creates a significant partial positive charge (δ+) on the benzylic carbon, making it highly electrophilic and thus more susceptible to attack by nucleophiles. Studies on similar benzyl chloride derivatives confirm this trend, where electron-withdrawing groups enhance reactivity towards nucleophiles. nih.gov
Computational studies on homologous series of nitroaromatic compounds have successfully established correlations between calculated molecular properties (like HOMO/LUMO energies) and experimental outcomes, such as reaction rates or biological activity. mdpi.commiami.edu For instance, the electrophilicity (often related to the LUMO energy) of nitrobenzenes has been directly linked to their mutagenicity and toxicity, as these biological effects often stem from reactions with biological nucleophiles like DNA and proteins. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The molecular structure of 1-(chloromethyl)-4-nitrobenzene is non-planar. nih.govresearchgate.net A key feature is the dihedral angle between the nitro group and the benzene (B151609) ring, which is approximately 2.9(2)°. nih.govresearchgate.net This indicates a slight twist of the nitro group out of the plane of the aromatic ring. For 1-(1-chloroethyl)-4-nitrobenzene, the introduction of a methyl group on the chloroethyl side chain is expected to introduce further steric hindrance, which might lead to a larger dihedral angle between the nitro group and the phenyl ring.
Another significant conformational feature is the orientation of the chloroalkyl side chain. In 1-(chloromethyl)-4-nitrobenzene, the C5—C4—C7—Cl1 torsion angle is reported to be 83.8(2)°, indicating that the chloro-substituent is positioned nearly perpendicular to the plane of the benzene ring. nih.gov A similar conformation is anticipated for this compound, with the ethyl group influencing the precise torsion angle. The planarity of the nitro group relative to the benzene ring in para-substituted nitrobenzene (B124822) derivatives is influenced by intermolecular interactions within the crystal lattice. researchgate.net
Table 1: Expected Crystallographic Parameters for this compound based on 1-(chloromethyl)-4-nitrobenzene Data
| Parameter | Expected Value/Observation | Reference |
| Crystal System | Orthorhombic (for the analogue) | nih.gov |
| Space Group | P212121 (for the analogue) | researchgate.net |
| Dihedral Angle (NO₂ group vs. Benzene ring) | Expected to be slightly larger than 2.9(2)° | nih.govresearchgate.net |
| Torsion Angle (Side Chain) | Expected to be significant, similar to 83.8(2)° | nih.gov |
Note: The data presented in this table is for the analogue compound 1-(chloromethyl)-4-nitrobenzene and serves as a predictive model.
In the crystal structure of 1-(chloromethyl)-4-nitrobenzene, weak intermolecular C—H···O interactions are observed, which contribute to the stability of the crystal packing and form chain-like structures. nih.govresearchgate.net Specifically, a hydrogen bond is identified between a hydrogen atom of the chloromethyl group and an oxygen atom of the nitro group of an adjacent molecule. nih.gov It is highly probable that similar C-H...O interactions, involving both the aromatic protons and the protons of the chloroethyl group, play a crucial role in the crystal packing of this compound.
Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Dynamics
Vibrational spectroscopy provides a detailed fingerprint of the molecule, with specific vibrational modes corresponding to different functional groups and their movements. While a dedicated experimental and computational study for this compound is not available, the analysis of related compounds such as 1-chloro-2,4-dinitrobenzene (B32670) and nitrobenzene allows for a comprehensive assignment of its characteristic vibrational modes. nih.govresearchgate.net
The vibrational spectrum of this compound can be understood by considering the contributions from the para-substituted benzene ring, the nitro group, and the 1-chloroethyl group.
Nitro Group Vibrations: The nitro group is characterized by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For nitrobenzene, the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations are typically observed around 1520 cm⁻¹ and 1346 cm⁻¹, respectively. researchgate.net Similar bands are expected in the spectrum of this compound.
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes, C-C stretching modes, and in-plane and out-of-plane bending vibrations. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations of the ring typically occur in the 1400-1600 cm⁻¹ region.
1-Chloroethyl Group Vibrations: The 1-chloroethyl group will introduce vibrations corresponding to C-H stretching and bending of the methyl and methine groups, as well as the C-Cl stretching vibration. The C-Cl stretching vibration is generally observed in the range of 600-800 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | > 3000 | researchgate.net |
| NO₂ Asymmetric Stretch | ~1520 | researchgate.net |
| NO₂ Symmetric Stretch | ~1346 | researchgate.net |
| Aromatic C=C Stretch | 1400 - 1600 | researchgate.net |
| C-Cl Stretch | 600 - 800 | nih.gov |
Note: These are general expected ranges based on related compounds.
In the absence of experimental data for this compound, a common practice is to perform Density Functional Theory (DFT) calculations to predict the vibrational spectrum. nih.govresearchgate.net These computational methods can provide theoretical wavenumbers and intensities for both FTIR and FT-Raman spectra. The calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with potential experimental data. Such a computational study would be invaluable for a definitive assignment of the vibrational modes of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 1-chloroethyl group. Due to the para-substitution pattern, the aromatic region will likely display a complex splitting pattern, often appearing as two doublets, characteristic of an AA'BB' spin system. stackexchange.com The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons meta to the nitro group. The 1-chloroethyl group will show a quartet for the methine proton (CH) coupled to the three methyl protons, and a doublet for the methyl protons (CH₃) coupled to the single methine proton.
The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. stackexchange.com The other aromatic carbons will have chemical shifts influenced by the substituents. The carbons of the 1-chloroethyl group will also have characteristic chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Reference |
| Aromatic Protons (ortho to NO₂) | ~8.2 | Doublet | 3JHH ≈ 7-9 | stackexchange.comrsc.org |
| Aromatic Protons (meta to NO₂) | ~7.6 | Doublet | 3JHH ≈ 7-9 | rsc.org |
| Methine Proton (-CHCl-) | ~5.2 | Quartet | 3JHH ≈ 6-7 | ucsd.edu |
| Methyl Protons (-CH₃) | ~1.8 | Doublet | 3JHH ≈ 6-7 | ucsd.edu |
| C-NO₂ (ipso) | ~148 | Singlet | - | stackexchange.com |
| C-CHCl (ipso) | ~145 | Singlet | - | stackexchange.com |
| Aromatic C-H (ortho to NO₂) | ~124 | Singlet | - | stackexchange.com |
| Aromatic C-H (meta to NO₂) | ~129 | Singlet | - | stackexchange.com |
| -CHCl- | ~55 | Singlet | - | - |
| -CH₃ | ~25 | Singlet | - | - |
Note: The predicted chemical shifts are based on data for nitrobenzene and related substituted benzenes. Actual values may vary.
Proton (¹) NMR for Structural Connectivity and Proximity Effects
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the chloroethyl group.
The aromatic region would display a characteristic AA'BB' system due to the para-substitution on the benzene ring. The protons ortho to the strongly electron-withdrawing nitro group (H-3/H-5) are expected to be shifted downfield compared to the protons ortho to the chloroethyl group (H-2/H-6). This is due to the deshielding effect of the nitro group, which reduces the electron density around the adjacent protons.
The chloroethyl group will exhibit two signals: a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The methine proton is coupled to the three methyl protons, resulting in a quartet (according to the n+1 rule). Conversely, the methyl protons are coupled to the single methine proton, appearing as a doublet. The methine proton's chemical shift will be significantly downfield due to the deshielding effects of both the adjacent chlorine atom and the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2/H-6 | ~7.6 | Doublet | ~8.7 |
| H-3/H-5 | ~8.2 | Doublet | ~8.7 |
| -CH(Cl)- | ~5.2 | Quartet | ~6.9 |
| -CH₃ | ~1.9 | Doublet | ~6.9 |
Note: Predicted values are based on the analysis of similar compounds and known substituent effects.
Carbon (¹³C) NMR for Carbon Skeleton Analysis and Substituent Effects
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the benzene ring are significantly influenced by the substituents.
The carbon atom bearing the nitro group (C-4) is expected to be the most deshielded of the aromatic carbons due to the strong electron-withdrawing nature of the NO₂ group. Conversely, the carbon atom attached to the chloroethyl group (C-1) will also be deshielded, but to a lesser extent. The chemical shifts of the other aromatic carbons (C-2/C-6 and C-3/C-5) are also influenced by these substituents. The carbon of the methine group (-CH(Cl)-) will appear at a downfield position due to the direct attachment of the electronegative chlorine atom. The methyl carbon (-CH₃) will be the most upfield signal in the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~148 |
| C-2/C-6 | ~128 |
| C-3/C-5 | ~124 |
| C-4 | ~150 |
| -CH(Cl)- | ~55 |
| -CH₃ | ~25 |
Note: Predicted values are based on the analysis of similar compounds and known substituent effects.
Advanced Mass Spectrometry for Mechanistic Insights and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, such as the products of a chemical reaction. In a hypothetical synthesis of this compound, GC-MS could be used to separate the target compound from starting materials, byproducts, and solvents.
The mass spectrum of this compound obtained from GC-MS would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of a chlorine atom to form a stable benzylic carbocation, and the loss of the entire chloroethyl group. The nitro group can also undergo characteristic fragmentations.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment Ion | m/z (mass-to-charge ratio) | Identity |
| [C₈H₈ClNO₂]⁺ | 185/187 (isotope pattern) | Molecular Ion |
| [C₈H₈NO₂]⁺ | 150 | [M-Cl]⁺ |
| [C₆H₄NO₂]⁺ | 122 | [M-C₂H₄Cl]⁺ |
| [C₇H₆Cl]⁺ | 125/127 (isotope pattern) | [M-NO₂]⁺ |
Note: The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.
High-Resolution Mass Spectrometry for Exact Mass Determination of Intermediates
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule or its fragments. This capability is invaluable for identifying unknown compounds and for elucidating reaction mechanisms by identifying transient intermediates.
For this compound, HRMS can be used to confirm its elemental formula (C₈H₈ClNO₂) by comparing the experimentally measured exact mass with the calculated theoretical mass. In mechanistic studies, for instance, if a reaction is proposed to proceed through a specific intermediate, HRMS can be used to detect the presence of this intermediate in the reaction mixture, even at very low concentrations, by searching for its calculated exact mass. This provides strong evidence to support or refute a proposed reaction pathway.
Table 4: Calculated Exact Masses for this compound and Potential Intermediates
| Species | Elemental Formula | Calculated Exact Mass (m/z) |
| This compound | C₈H₈³⁵ClNO₂ | 185.02435 |
| This compound (Isotope) | C₈H₈³⁷ClNO₂ | 187.02140 |
| [M-Cl]⁺ Intermediate | C₈H₈NO₂⁺ | 150.05550 |
| [M-NO₂]⁺ Intermediate | C₈H₇³⁵Cl⁺ | 126.02363 |
The high accuracy of HRMS allows for the differentiation between ions with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of the species involved in a chemical process.
Applications in Advanced Organic Synthesis and Materials Precursors
Strategic Use as a Versatile Building Block for Complex Molecules
1-(1-Chloroethyl)-4-nitrobenzene serves as a highly versatile building block in the synthesis of complex organic molecules. The presence of two reactive sites—the benzylic chloride on the ethyl group and the nitro-activated aromatic ring—allows for a stepwise and controlled introduction of various functional groups. The chloroethyl group is particularly susceptible to nucleophilic substitution reactions, enabling the attachment of a wide array of nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity allows for the construction of intricate molecular frameworks.
Furthermore, the nitro group can be readily transformed into other functional groups, most notably an amino group, which opens up another avenue for molecular diversification. This dual reactivity makes this compound a strategic starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals with complex structures.
Precursor for the Synthesis of Substituted Anilines and Amine Derivatives
A primary application of this compound is its role as a precursor for the synthesis of substituted anilines and other amine derivatives. The nitro group can be efficiently reduced to an amino group (aniline) through various established methods, such as catalytic hydrogenation or reduction with metals like iron or tin in an acidic medium. researchgate.net This transformation yields 1-(1-chloroethyl)-4-aminobenzene, a valuable intermediate in its own right.
The resulting aniline (B41778) derivative can then undergo a plethora of chemical transformations, including diazotization followed by coupling reactions to form azo dyes, acylation to produce amides, and alkylation to yield secondary and tertiary amines. The chloroethyl group can be retained or further reacted to introduce additional complexity. This pathway is instrumental in the synthesis of various biologically active compounds and functional materials.
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
Chlorinated nitroaromatic compounds are well-established as important building blocks for the synthesis of a wide variety of heterocyclic compounds. mdpi.com While direct research on this compound in this context is limited, its structural features suggest significant potential. The reactivity of the chloroethyl group allows for the introduction of side chains that can participate in cyclization reactions.
For instance, reaction with a binucleophilic reagent could lead to the formation of a heterocyclic ring fused to or substituted on the benzene (B151609) ring. Furthermore, the reduction of the nitro group to an amine provides a nucleophilic center that can be utilized in intramolecular cyclization reactions to construct nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science.
Application in the Development of Specialty Polymers and Resins
The bifunctional nature of this compound makes it a candidate for the development of specialty polymers and resins. The reactive chloroethyl group can participate in polymerization reactions, such as polycondensation or polyalkylation, with suitable comonomers. The nitro group, either in its original form or after reduction to an amine, can impart specific properties to the resulting polymer.
For example, the presence of the polar nitro group can enhance the thermal stability and solvent resistance of the polymer. Alternatively, the amino group can serve as a curing site for epoxy resins or as a point of attachment for other functional moieties. While specific examples of polymers derived directly from this compound are not extensively documented, the underlying chemistry of its functional groups points to its utility in creating novel polymeric materials with tailored properties.
Role in the Creation of Advanced Dyes and Pigments
Nitroaromatic compounds have historically been crucial intermediates in the synthesis of dyes and pigments. ca.gov The chromophoric nitro group and the reactive sites on this compound make it a potential precursor for the creation of advanced colorants.
The typical route to azo dyes involves the reduction of the nitro group to an aniline, followed by diazotization and coupling with an electron-rich aromatic compound. ijirset.com The resulting dye molecule would contain the 1-chloroethyl group, which could be used to further modify the dye's properties, such as its solubility, lightfastness, or affinity for specific substrates. This functional handle offers a route to reactive dyes that can form covalent bonds with fibers, leading to enhanced durability.
Utility in Fundamental Chemical Research and New Reaction Discovery
As a molecule with distinct reactive functionalities, this compound holds value in fundamental chemical research and the discovery of new synthetic methodologies. The differential reactivity of the benzylic chloride versus the potential for nucleophilic aromatic substitution on the nitro-activated ring presents interesting challenges and opportunities for selective transformations.
Researchers can explore novel catalytic systems or reaction conditions to achieve chemoselective modifications at either the chloroethyl group or the aromatic ring. Such studies can lead to the development of new synthetic tools and a deeper understanding of reaction mechanisms. The commercial availability of this compound for laboratory use facilitates its exploration in academic and industrial research settings.
Structure Reactivity Relationships and Substituent Effects
Electronic Influence of the Nitro Group as a Potent Electron-Withdrawing Moiety
The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly influencing the electronic properties and reactivity of the benzene (B151609) ring in 1-(1-Chloroethyl)-4-nitrobenzene. This strong electron-withdrawing nature arises from a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).
The inductive effect is the polarization of the sigma (σ) bond between the nitrogen atom of the nitro group and the carbon atom of the benzene ring due to the high electronegativity of the nitrogen and oxygen atoms. This effect leads to a withdrawal of electron density from the ring through the σ-framework.
The resonance effect involves the delocalization of π-electrons from the benzene ring onto the nitro group. The resonance structures of nitrobenzene (B124822) show that the ortho and para positions of the ring bear a partial positive charge, while the electron density at the meta position is comparatively less affected. sarthaks.comquora.com This delocalization makes the benzene ring significantly electron-deficient. sarthaks.comquora.com
Consequently, the presence of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution reactions, as the electron-poor ring is less attractive to incoming electrophiles. quora.comquora.com The reduced electron density at the ortho and para positions directs incoming electrophiles to the meta position, making the nitro group a meta-director. sarthaks.comquora.com Numerous studies have utilized quantum chemistry and experimental data, such as polarographic half-wave potentials, to quantify the electron-accepting properties of the nitro group in various substituted nitrobenzenes. researchgate.net
Table 1: Electronic Effects of the Nitro Group
| Effect | Description | Impact on Aromatic Ring |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the high electronegativity of the nitro group. | Deactivation of the entire ring. |
| Resonance Effect (-M) | Delocalization of pi-electrons from the ring to the nitro group, creating partial positive charges at the ortho and para positions. | Strong deactivation, particularly at ortho and para positions, leading to meta-direction for electrophilic substitution. sarthaks.comquora.com |
Steric and Electronic Effects of the Chloroethyl Group on Aromatic and Side-Chain Reactivity
Steric Effects: The 1-chloroethyl group is sterically bulkier than a simple hydrogen or methyl group. This steric hindrance can influence the regioselectivity of reactions on the aromatic ring by impeding the approach of reactants to the ortho positions adjacent to the chloroethyl group. libretexts.orgyoutube.com The size of the substituent can be a determining factor in the ratio of ortho to para products in electrophilic aromatic substitution reactions. libretexts.org
The reactivity of the side chain is also a key feature. The carbon atom bonded to the chlorine is a benzylic position, which typically enhances reactivity in nucleophilic substitution and elimination reactions due to the potential for stabilization of charged intermediates by the adjacent aromatic ring. However, the strong electron-withdrawing nature of the para-nitro group will destabilize a potential benzylic carbocation, thus disfavoring Sₙ1-type reactions at the side chain.
Impact of Molecular Structure on Reaction Regioselectivity and Stereochemical Outcomes
The combined electronic and steric effects of the nitro and chloroethyl groups dictate the regioselectivity and stereochemistry of reactions involving this compound.
Regioselectivity in Electrophilic Aromatic Substitution: Regioselectivity refers to the preference for reaction at one position over another. wikipedia.orgdurgapurgovtcollege.ac.in In the case of electrophilic aromatic substitution on this compound, the directing effects of the two substituents must be considered. The nitro group is a strong deactivating meta-director, while the 1-chloroethyl group is a weak deactivating ortho-, para-director. In such cases, the powerful directing effect of the nitro group dominates. quora.com Therefore, incoming electrophiles will be directed to the positions meta to the nitro group. These positions are also ortho to the 1-chloroethyl group. Due to the steric bulk of the 1-chloroethyl group, substitution at the position adjacent to it will be sterically hindered. youtube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Relationship to -NO₂ | Relationship to -CH(Cl)CH₃ | Predicted Reactivity |
|---|---|---|---|
| C2, C6 | ortho | ortho | Highly deactivated and sterically hindered. |
| C3, C5 | meta | --- | Most favored positions for substitution due to the meta-directing nitro group. |
Stereochemical Outcomes of Side-Chain Reactions: The carbon atom of the chloroethyl group that is bonded to the chlorine atom is a chiral center. This means that this compound exists as a pair of enantiomers. Reactions occurring at this chiral center can, therefore, be stereoselective or stereospecific. masterorganicchemistry.comkhanacademy.orgyoutube.com For instance, a nucleophilic substitution reaction proceeding via an Sₙ2 mechanism would lead to an inversion of the stereochemical configuration at the chiral center. An Sₙ1 reaction, which is less likely due to the destabilizing effect of the nitro group on the carbocation intermediate, would result in a racemic mixture of products.
Conformational Analysis and its Implications for Reaction Pathways
The three-dimensional structure and conformational flexibility of this compound can influence its reactivity. The molecule is not entirely planar. While the nitro group tends to be nearly coplanar with the benzene ring to maximize resonance, there can be slight dihedral angles. nih.gov
Significant conformational freedom exists with respect to the rotation around the single bond connecting the chloroethyl group to the benzene ring and the carbon-carbon single bond within the ethyl group itself. The molecule will adopt conformations that minimize steric strain. The preferred conformation will affect the accessibility of the various reactive sites on the molecule. For example, certain conformations might shield one of the meta positions on the ring more than the other, or could influence the ease with which a nucleophile can approach the electrophilic carbon of the side chain. These conformational preferences can impact the energy of the transition states for different reaction pathways, thereby influencing reaction rates and product distributions.
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or other properties. researchgate.net For a compound like this compound, QSRR studies could be employed to predict its behavior in various chemical reactions or its physical properties based on a set of calculated molecular descriptors.
These descriptors can be categorized as:
Electronic: Hammett constants, partial atomic charges, dipole moment.
Steric: Molar refractivity, van der Waals radii, Taft steric parameters.
Topological: Descriptors that describe the atomic connectivity in the molecule.
A QSRR model for a series of related nitrobenzene derivatives could be developed using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net Such a model could predict, for example, the rate constants for nucleophilic substitution on the side chain or the regioselectivity of electrophilic aromatic substitution as a function of the substituents' properties. While specific QSRR studies on this compound are not widely reported, the methodologies have been applied to broader classes of nitrobenzene derivatives. researchgate.net A (Q)SAR analysis on isomers of chloroethylbenzene has shown that such methods can be used to assess the similarity between compounds and extrapolate toxicological information. researchgate.net
Table 3: Hypothetical QSRR Descriptors for this compound
| Descriptor Type | Example Descriptor | Potential Correlation |
|---|---|---|
| Electronic | Hammett constant (σ) of the -NO₂ group | Rate of electrophilic aromatic substitution. |
| Steric | Taft Steric Parameter (Es) of the -CH(Cl)CH₃ group | Ortho/para ratio in substitution reactions. |
| Thermodynamic | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Susceptibility to nucleophilic attack. |
No Information Available on the Environmental Degradation of this compound
Despite a comprehensive search of available scientific literature, no specific data was found regarding the environmental transformation and degradation pathways of the chemical compound this compound.
Extensive queries aimed at uncovering information on the abiotic and catalyzed degradation of this specific compound did not yield any relevant research findings. The searches encompassed various degradation mechanisms, including:
Hydrolytic Cleavage: No studies on the hydrolytic breakdown of the chloroethyl group in this compound were identified.
Photolytic Transformation: Information regarding the degradation of this compound under the influence of light is not available.
Reductive Pathways: There is no research detailing the reductive transformation of the nitro group for this particular molecule in environmental contexts.
Chloride Displacement: Studies concerning the displacement of the chloride ion in environmental matrices for this compound could not be located.
Catalyzed Degradation: No literature was found on the application of metal-treated adsorbents or other catalysts for the reduction or degradation of this compound.
While research exists for structurally similar compounds such as 1-chloro-4-nitrobenzene (B41953) and nitrobenzene, the strict requirement to focus solely on this compound prevents the inclusion of this information. The presence of the ethyl group can significantly influence the chemical and toxicological properties of a substance, making direct extrapolation of data from related compounds scientifically unsound for the purposes of this article.
Therefore, it is not possible to provide an article on the environmental transformation and degradation of this compound based on the currently accessible scientific knowledge.
Environmental Transformation and Degradation Pathways
Catalyzed Environmental Degradation Processes
Exploration of Novel Catalytic Systems for Chemical Transformation
The transformation of nitroaromatic compounds, including those structurally similar to 1-(1-chloroethyl)-4-nitrobenzene, is a significant area of research aimed at developing effective remediation technologies.
One approach involves the use of advanced oxidation processes. For instance, a combination of ozone and persulfate has been shown to be effective in degrading nitrobenzene (B124822), a parent compound of the chemical . In a rotating packed bed reactor, this system achieved a degradation efficiency of 90.59% within 30 minutes, significantly higher than the efficiencies of ozone (69.44%) or persulfate (27.14%) alone. The primary reactive species responsible for this degradation are hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals.
Another promising area is the use of nanocatalysts. For example, copper-based metal-organic frameworks (MOFs) have been developed for the catalytic reduction of nitrobenzene. A Cu@C catalyst, derived from a Cu-MOF, demonstrated 100% conversion of nitrobenzene to aniline (B41778) in just 8 minutes using sodium borohydride (B1222165) as a reducing agent. This high efficiency and the potential for reuse make it a noteworthy advancement in the field of non-noble metal catalysts for the reduction of nitro compounds.
Furthermore, initial chemical ozonation followed by biotreatment has been reported as a method for the removal of 1-chloro-4-nitrobenzene (B41953) from wastewater. nih.gov This two-step process highlights the potential of combining chemical and biological methods for enhanced degradation.
While these studies focus on related compounds, the principles of these catalytic systems could potentially be applied to the transformation of this compound, targeting the nitro group and the chloroethyl side chain.
Identification and Characterization of Environmental Transformation Products
The identification of transformation products is crucial for understanding the complete environmental impact of a chemical. For this compound, the likely transformation products can be inferred from the degradation pathways of 1-chloro-4-nitrobenzene.
Under anaerobic conditions, the biodegradation of 1-chloro-4-nitrobenzene by bacterial strain LW1, belonging to the family Comamonadaceae, leads to the formation of 2-amino-5-chlorophenol . nih.gov This transformation involves the partial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger rearrangement. nih.gov In the presence of oxygen, this intermediate can be further transformed into 5-chloropicolinic acid . nih.gov
Abiotic reduction of 1-chloro-4-nitrobenzene can also occur, for example, in dissimilatory iron-reducing environments, leading to the formation of 4-chloroaniline . nih.gov In vivo studies in mammals and observations from accidental human exposure to 1-chloro-4-nitrobenzene have identified several metabolites, including 2-chloro-5-nitrophenol , N-acetyl-S-(4-nitrophenyl)-L-cysteine , 4-chloroaniline , and 4-chloroformanilide . nih.gov Minor metabolites such as 2,4-dichloroaniline , 4-chloroacetanilide , and 4-chloro-2-hydroxyacetanilide have also been detected. nih.gov
Given the structure of this compound, it is plausible that similar transformations of the nitro group and the aromatic ring would occur. The chloroethyl group adds another potential site for transformation, such as dehalogenation or oxidation.
Table 1: Identified Transformation Products of 1-Chloro-4-nitrobenzene
| Transformation Product | Formation Pathway | Reference |
| 2-Amino-5-chlorophenol | Anaerobic biodegradation | nih.gov |
| 5-Chloropicolinic acid | Aerobic transformation of 2-amino-5-chlorophenol | nih.gov |
| 4-Chloroaniline | Abiotic reduction, In vivo metabolism | nih.govnih.gov |
| 2-Chloro-5-nitrophenol | In vivo metabolism | nih.gov |
| N-acetyl-S-(4-nitrophenyl)-L-cysteine | In vivo metabolism | nih.gov |
| 4-Chloroformanilide | In vivo metabolism | nih.gov |
| 2,4-Dichloroaniline | In vivo metabolism (minor) | nih.gov |
| 4-Chloroacetanilide | In vivo metabolism (minor) | nih.gov |
| 4-Chloro-2-hydroxyacetanilide | In vivo metabolism (minor) | nih.gov |
It is important to emphasize that further research is needed to specifically identify and characterize the environmental transformation products of this compound to fully assess its environmental fate and potential risks. The information from its structural analogue, 1-chloro-4-nitrobenzene, provides a valuable starting point for these investigations.
Synthesis and Reactivity of Advanced Derivatives and Analogs
Synthetic Strategies for Functionalizing the Chloroethyl Moiety
The chloroethyl group is the primary site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles.
Key synthetic transformations at the chloroethyl group include:
Hydrolysis: Reaction with aqueous sodium hydroxide (B78521) can replace the chlorine atom to form 1-(1-hydroxyethyl)-4-nitrobenzene.
Amination: Treatment with amines can introduce amino functionalities, yielding derivatives like 1-(1-aminoethyl)-4-nitrobenzene.
Thiolation: Reaction with thiols or thiolate salts can be used to introduce sulfur-containing moieties.
The reactivity of the chloroethyl group can also be harnessed in other reaction types. For instance, the radical anions of the related p-nitrobenzyl chloride are known to expel a chloride ion to form a carbon-centered nitrobenzyl radical. nih.gov This suggests that 1-(1-chloroethyl)-4-nitrobenzene could undergo similar single-electron transfer reactions to generate a reactive radical species, further expanding its synthetic utility.
A summary of representative nucleophilic substitution reactions is presented below.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-(1-Hydroxyethyl)-4-nitrobenzene |
| Amines | Ammonia (NH₃) | 1-(1-Aminoethyl)-4-nitrobenzene |
| Thiols | Sodium Thiolate (NaSR) | 1-(1-Thioalkyl-ethyl)-4-nitrobenzene |
Chemical Modifications and Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional group that can be transformed into several other functionalities, most notably an amino group. mdpi.com
Common transformations of the nitro group include:
Reduction to Amines: This is the most fundamental transformation of the nitro group. mdpi.com The reduction of this compound yields 1-(1-chloroethyl)-4-aminobenzene. This conversion dramatically alters the electronic properties of the benzene (B151609) ring, turning a strongly deactivating group into a strongly activating one. rsc.org A variety of reducing agents can accomplish this, with the choice of reagent allowing for chemoselectivity. mdpi.com
Reduction to Intermediates: Depending on the reaction conditions and reducing agents, the nitro group can be partially reduced to form nitroso or hydroxylamine (B1172632) derivatives. mdpi.comnih.gov
Nucleophilic Aromatic Substitution (Ipso-substitution): In some cases, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. rsc.orgresearchgate.net
The following table outlines common reduction methods for nitroarenes.
| Reagent(s) | Product Type |
| H₂, Pd/C or SnCl₂, HCl | Amine |
| Zinc dust, NH₄Cl | Hydroxylamine |
| Na₂S or H₂S, base | Amine (can be selective for one nitro group in dinitro compounds) |
Preparation and Study of Poly-substituted Nitrochlorinated Benzenes
Further substitution on the benzene ring of this compound allows for the synthesis of poly-substituted derivatives. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present. libretexts.orglibretexts.org The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. quora.comgalaxy.ai Conversely, the alkyl (1-chloroethyl) group is a weak activating group and an ortho-, para-director.
Given that the two groups are para to each other, their directing effects are in opposition. The strong deactivating nature of the nitro group generally makes further electrophilic substitution challenging. However, under forcing conditions, a new electrophile would likely be directed to the positions ortho to the chloroethyl group (and meta to the nitro group). For example, the nitration of the closely related 1-chloro-4-nitrobenzene (B41953) has been shown to produce the corresponding dinitrochlorobenzene derivative quantitatively, demonstrating the feasibility of such reactions. rsc.org
The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of reactions to achieve the desired isomer. pressbooks.pub
| Existing Substituent | Electronic Effect | Directing Effect (for Electrophilic Substitution) |
| -CH(Cl)CH₃ | Weakly Activating | Ortho, Para |
| -NO₂ | Strongly Deactivating | Meta |
Comparative Reactivity Studies of Isomeric and Homologous Compounds
The reactivity of this compound can be understood by comparing it with its isomers and homologs.
Homologous Comparison (vs. 1-chloro-4-nitrobenzene): The compound 1-chloro-4-nitrobenzene is a well-studied homolog. It readily undergoes nucleophilic aromatic substitution (SNAr), where the chlorine on the ring is displaced. youtube.com This reactivity is enhanced by the para-nitro group. youtube.com While the chlorine in this compound is on a side chain (benzylic position), it is also activated towards nucleophilic substitution by the electron-withdrawing nature of the p-nitrophenyl group.
Isomeric Comparison (vs. 1-(1-chloroethyl)-3-nitrobenzene): The position of the nitro group is crucial. In the para-isomer (the title compound), the strong electron-withdrawing effect of the nitro group is transmitted effectively through the π-system to the benzylic carbon, stabilizing the transition state of nucleophilic substitution at the chloroethyl group. In the meta-isomer, this resonance stabilization is absent. Therefore, this compound is expected to be significantly more reactive towards nucleophilic substitution at the side chain than 1-(1-chloroethyl)-3-nitrobenzene (B1626385). This principle is well-established in SNAr reactions, where ortho- and para-nitro groups strongly activate the ring, while meta-nitro groups have a much weaker effect. stackexchange.com
| Compound | Key Reactive Site | Activating Group for Substitution | Relative Reactivity (Predicted) |
| This compound | Benzylic Chlorine | para-Nitro group | High |
| 1-(1-Chloroethyl)-3-nitrobenzene | Benzylic Chlorine | meta-Nitro group | Low |
| 1-Chloro-4-nitrobenzene | Aromatic Chlorine | para-Nitro group | High (for SNAr) |
Design and Synthesis of Novel Chemical Scaffolds Derived from this compound
The versatile reactivity of this compound makes it a valuable building block for constructing more complex molecular architectures, particularly heterocyclic compounds. frontiersin.org Nitro compounds are widely used in the synthesis of pharmaceutically relevant molecules. frontiersin.org
Potential synthetic pathways to novel scaffolds include:
Sequential Reactions: The chloroethyl and nitro groups can be functionalized in a stepwise manner. For example, the nitro group can be reduced to an amine. This new amino group can then participate in cyclization reactions, such as the formation of quinazoline (B50416) rings, which are common scaffolds in medicinal chemistry. generis-publishing.com
Bifunctional Linker: The molecule can act as a linker to connect two different molecular fragments through sequential reactions at its two reactive sites.
Multi-component Reactions: The derivatives of this compound, such as the corresponding nitroalkene (formed by elimination of HCl), could potentially participate in multi-component reactions to rapidly build molecular complexity. Nitroalkenes are known precursors for various heterocyclic systems. mdpi.com
The dual functionality of this compound provides a strategic entry point for the synthesis of diverse chemical libraries and novel heterocyclic systems of potential interest in materials science and drug discovery. nih.gov
Catalytic Methodologies Employing 1 1 Chloroethyl 4 Nitrobenzene As Substrate
Substrate in Metal-Catalyzed Organic Transformations
Extensive searches for the use of 1-(1-chloroethyl)-4-nitrobenzene in metal-catalyzed transformations have yielded limited specific results.
Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of nitroarenes has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of a palladium(0) complex to the carbon-nitro bond of the nitroarene. However, specific examples and detailed data from studies where this compound is used as the substrate in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings could not be located in the available literature. Research has been conducted on the Suzuki-Miyaura reaction of the related compound, 1-chloro-4-nitrobenzene (B41953), with phenylboronic acid, catalyzed by palladium nanoparticles on multi-walled carbon nanotubes (MWNT/PdNP-1).
Cobalt-Catalyzed Reduction Processes
Cobalt-based catalysts have been investigated for the reduction of nitroarenes to the corresponding anilines, offering a more earth-abundant and cost-effective alternative to precious metal catalysts. For instance, cobalt nanoparticles supported on nitrogen-doped activated carbon have been effectively used for the hydrogenation of 1-chloro-4-nitrobenzene. This process highlights the potential for cobalt catalysts in the reduction of nitroaromatic compounds. Nevertheless, specific studies detailing the cobalt-catalyzed reduction of this compound, including reaction conditions and yields, are not described in the reviewed literature. General methodologies for cobalt-catalyzed hydrogen generation from sodium borohydride (B1222165) for the reduction of various functional groups have also been developed.
Other Transition Metal-Mediated Reactions
While various transition metals such as copper, iron, and nickel are utilized in a wide array of organic transformations, dedicated research on their mediation of reactions specifically involving this compound as a substrate is not apparent in the surveyed scientific databases.
Exploration of Organocatalysis in Reactions Involving the Compound
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. It offers a complementary approach to metal-catalysis. Despite the broad applicability of organocatalysis, there is no specific mention in the literature of its use in reactions where this compound serves as the primary substrate.
Integration of Green Chemistry Principles in Catalytic Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of catalytic synthesis, this often involves the use of non-toxic solvents, renewable starting materials, and energy-efficient processes. While the application of green chemistry principles is a general trend in catalysis, specific case studies or research articles focusing on the integration of these principles in the catalytic synthesis involving this compound are not available.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Chloroethyl)-4-nitrobenzene, and what factors influence yield optimization?
- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 4-nitrobenzene derivatives with 1-chloroethylating agents (e.g., 1-chloroethyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane or chloroform) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation or nitro group reduction . Yield optimization requires precise stoichiometry (1:1 molar ratio of nitrobenzene to chloroethyl agent) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloroethyl group.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30 v/v) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the chloroethyl group (δ ~4.5–5.0 ppm for CH₂Cl; δ ~70–80 ppm for C-Cl) and nitro group (δ ~8.2–8.5 ppm for aromatic protons adjacent to NO₂) .
- X-ray crystallography : Resolve crystal structure to verify bond angles and dihedral deviations (e.g., nitro group coplanarity with the aromatic ring) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., C: 49.3%, H: 3.5%, N: 8.2%, Cl: 20.8%).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Containment : Use fume hoods with ≥100 ft/min face velocity and closed systems to avoid dust inhalation .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) if airborne concentrations exceed 1 mg/m³ .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid compressed air for cleanup to prevent dust dispersion .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (Ar) to prevent photolytic or thermal degradation .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the chloroethyl group in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl group undergoes SN2 reactions due to its primary alkyl halide structure. Kinetic studies (e.g., using NaI/acetone for Finkelstein reaction) reveal second-order dependence on both substrate and nucleophile. Steric hindrance from the nitro group (meta/para positions) may reduce reactivity by ~30% compared to unsubstituted analogs. Isotopic labeling (¹⁸O in nitro group) can track electronic effects on reaction rates .
Q. How does the nitro group influence the compound’s stability under thermal or photolytic stress?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C, releasing NOₓ gases. Activation energy (Eₐ) calculated via Kissinger method: ~120 kJ/mol .
- Photolytic Degradation : UV-Vis irradiation (λ = 300–400 nm) in methanol generates 4-nitrosobenzene derivatives via radical intermediates, confirmed by ESR spectroscopy. Quantum yield (Φ) for degradation is ~0.15 .
- Mitigation Strategies : Add stabilizers (e.g., BHT at 0.1% w/w) to suppress radical chain reactions .
Q. How can contradictory data on reaction yields (e.g., 40–80% in SN2 reactions) be systematically resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (temperature, solvent polarity, catalyst loading). For example, ANOVA reveals solvent polarity (dielectric constant ε > 15) increases yield by 25% .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., carbocation in SN1 pathways) to optimize reaction quenching time .
- Meta-Analysis : Compare literature data with controlled replicates (n ≥ 5) to identify outliers. For instance, yields <50% often correlate with moisture contamination (>100 ppm H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
